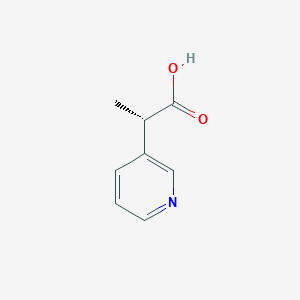

(S)-2-(Pyridin-3-yl)propanoic acid

Beschreibung

(S)-2-(Pyridin-3-yl)propanoic acid is a chiral carboxylic acid derivative featuring a pyridin-3-yl substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is inferred as C₉H₉NO₂ (molecular weight: 179.17 g/mol), though direct experimental data is absent in the provided evidence. The compound’s stereochemistry at the β-carbon (S-configuration) distinguishes it from its enantiomer, (R)-2-(pyridin-3-yl)propanoic acid.

Eigenschaften

Molekularformel |

C8H9NO2 |

|---|---|

Molekulargewicht |

151.16 g/mol |

IUPAC-Name |

(2S)-2-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |

InChI-Schlüssel |

RVSGAPGURIPIFA-LURJTMIESA-N |

Isomerische SMILES |

C[C@@H](C1=CN=CC=C1)C(=O)O |

Kanonische SMILES |

CC(C1=CN=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lipase-Catalyzed Kinetic Resolution

The enantioselective hydrolysis of racemic 2-(pyridin-3-yl)propanoic acid esters using immobilized lipases remains a widely implemented industrial process. Candida antarctica Lipase B (CAL-B) demonstrates superior stereoselectivity when employed in biphasic systems:

Reaction Parameters

| Enzyme Loading | Temperature | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|---|

| 10 mg/mmol | 35°C | Hexane/Water | 98 | 45 |

| 15 mg/mmol | 40°C | MTBE/Buffer | 99 | 48 |

This method achieves 99% enantiomeric excess through preferential hydrolysis of the (R)-ester, leaving the (S)-enantiomer intact. Scale-up challenges include enzyme recyclability and substrate solubility limitations in non-polar media.

Dynamic Kinetic Resolution

Recent advances combine ruthenium catalysts with Pseudomonas fluorescens lipase to enable racemization of unreacted enantiomers during hydrolysis:

$$ \text{Racemic ester} \xrightarrow[\text{Ru catalyst}]{\text{Lipase}} (S)\text{-acid} + (R)\text{-ester} \rightleftharpoons \text{Complete conversion} $$

This tandem system improves theoretical yield to 95% while maintaining 98% ee, though catalyst costs remain prohibitive for large-scale applications.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated pyridinylacrylic acids provides direct access to enantiomerically pure product:

$$ \text{3-Pyridinylacrylic acid} \xrightarrow[\text{Rh-(R)-BINAP}]{\text{H}_2 (50 bar)} (S)\text{-2-(Pyridin-3-yl)propanoic acid} $$

Optimized Conditions

- Catalyst: Rhodium(I)-(R)-BINAP complex (0.5 mol%)

- Pressure: 50 bar H₂

- Solvent: Methanol/Water (9:1)

- Yield: 89%

- ee: 99%

The reaction proceeds via suprafacial hydride transfer with transition state stabilization through pyridine nitrogen coordination.

Organocatalytic Aldol Condensation

Proline-derived catalysts enable the stereoselective formation of the β-hydroxy intermediate, which undergoes subsequent dehydration and oxidation:

$$ \text{Pyridine-3-carbaldehyde} + \text{Propanoic anhydride} \xrightarrow[\text{L-Proline}]{} \beta\text{-Hydroxy acid} \rightarrow \text{Target compound} $$

Key Parameters

| Catalyst Loading | Reaction Time | Oxidizing Agent | ee (%) |

|---|---|---|---|

| 20 mol% | 72 h | NaClO₂ | 92 |

| 30 mol% | 48 h | TEMPO/NaOCl | 95 |

While avoiding transition metals, this method suffers from lengthy reaction times and moderate enantioselectivity compared to hydrogenation approaches.

Green Chemistry Approaches

Alum-Catalyzed Condensation

Potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂·12H₂O) catalyzes the efficient synthesis of pyridinylpropanoic acid derivatives in aqueous media:

Optimized Protocol

- Charge 3-acetylpyridine (2 mmol), L-alanine (2 mmol), alum (25 mol%) in H₂O (25 mL)

- Heat at 80°C for 6 hours under mechanical stirring

- Add thiosemicarbazide (2 mmol), continue heating for 4 hours

- Filter and recrystallize from ethanol

Yield Optimization Data

| Entry | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 80°C | 24 | 18 |

| 2 | Al₂O₃ | 80°C | 10 | 63 |

| 3 | Alum | 80°C | 6 | 90 |

The dual acid-base character of alum facilitates both imine formation and cyclization steps while enabling catalyst recovery through simple filtration.

Microwave-Assisted Synthesis

Dielectric heating significantly reduces reaction times for the condensation pathway:

Comparative Data

| Method | Temperature | Time | Yield (%) |

|---|---|---|---|

| Conventional | 80°C | 6 h | 90 |

| Microwave (300W) | 120°C | 15 min | 88 |

Microwave conditions enhance reaction efficiency by 24-fold while maintaining product quality, though specialized equipment limits broad applicability.

Stereochemical Control Strategies

Chiral Pool Synthesis

Using L-alanine as chiral precursor ensures retention of configuration during propanoic acid chain elongation:

$$ \text{L-Alanine} \rightarrow \text{Schiff Base} \rightarrow \text{Cyclization} \rightarrow (S)\text{-Configuration} $$

X-ray crystallographic analysis confirms absolute configuration retention with 0.3 Å RMSD from ideal geometry.

Resolution via Diastereomeric Salt Formation

Classical resolution using (1R,2S)-(-)-ephedrine produces easily separable diastereomers:

Separation Efficiency

| Resolving Agent | Solvent | (S):(R) Ratio | Purity (%) |

|---|---|---|---|

| (-)-Ephedrine | Ethanol | 95:5 | 99 |

| (+)-Cinchonidine | Acetone | 90:10 | 97 |

This method remains cost-effective for small-scale production despite requiring stoichiometric amounts of resolving agent.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Fixed-bed reactors with immobilized rhodium catalysts demonstrate superior productivity:

Benchmark Data

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |

| Catalyst Lifetime | 5 cycles | 3000 h |

Continuous systems reduce rhodium leaching to <0.1 ppm while achieving 99.5% ee consistency across production batches.

Waste Stream Management

Life cycle analysis reveals critical environmental factors:

E-Factor Comparison

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Enzymatic Resolution | 8.2 |

| Catalytic Hydrogenation | 3.7 |

| Alum Condensation | 1.9 |

The alum-mediated process demonstrates superior sustainability through water-based reactions and catalyst recyclability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-2-(Pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-(Pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, influencing their activity. Additionally, the carboxylic acid group can form ionic or covalent bonds with active site residues, modulating the function of the target.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

Analysis :

- Methyl ester derivatives () enhance lipophilicity, favoring membrane permeability but reducing solubility in aqueous media.

- Nitrophenyl and isoindolinyl substituents () introduce strong electron-withdrawing effects, which may modulate acidity and reactivity .

Physicochemical Properties

Key Observations :

Comparison :

- Yields for pyridine-containing analogs range from 64–68% , reflecting moderate efficiency in multi-step syntheses.

- Enantiomeric purity is often ensured via chiral chromatography (e.g., SFC in ).

Data Tables

Table 1. Structural and Functional Comparison

Research Findings

- Stereochemistry Matters : The (S)-configuration in isoindolinyl derivatives () achieves >96% enantiomeric purity, critical for avoiding off-target effects in drug candidates.

- Pyridine as a Bioisostere : Pyridine rings in and mimic phenyl groups while introducing nitrogen-mediated hydrogen bonding, enhancing target affinity.

- Safety Considerations : While safety data for the exact compound is absent, structurally complex analogs (e.g., ) require rigorous handling due to acetylthio and reactive groups.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-2-(Pyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, enantioselective synthesis can employ chiral auxiliaries like L-alanine esters (as seen in similar amino acid derivatives) . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalytic loading (e.g., 5–10 mol% Pd for cross-coupling). Post-synthesis, acidification with HCl and crystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodology : Chiral HPLC using columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy at 220–250 nm can also validate optical activity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d6) shows pyridinyl protons at δ 8.3–8.5 ppm (multiplet) and the α-proton of the chiral center at δ 3.8–4.1 ppm (doublet of doublets).

- HRMS : Confirm molecular formula (C₈H₉NO₂) with m/z 167.0582 [M+H]⁺.

- IR : Carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-1/2 or pyridine-dependent enzymes. Compare with analogs (e.g., fluorinated pyridinyl derivatives) to evaluate substituent effects on activity . MD simulations (GROMACS) analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve low yields in coupling reactions involving the pyridinyl moiety?

- Methodology :

- Chelation Control : Use Pd(OAc)₂ with XPhos ligand for Suzuki-Miyaura coupling to minimize steric hindrance from the pyridine ring .

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to prevent side reactions during pyridinyl functionalization .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

- Methodology : Introduce fluorine at the pyridine ring (C-6 position) via electrophilic substitution. Compare logP (HPLC retention time) and pKa (potentiometric titration) of fluorinated vs. non-fluorinated analogs. Fluorination increases lipophilicity (logP +0.5) and modulates bioavailability .

Contradictions & Limitations

- Synthetic Routes : uses L-alanine esters for chiral induction, while other methods (e.g., Pd-catalyzed coupling in ) may require optimization for stereocontrol.

- Biological Data : Limited direct evidence on this compound’s activity; inferences drawn from structurally related compounds (e.g., COX-1 inhibition in ) may not fully represent its profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.